8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
The compound 8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic molecule featuring a triazoloquinazoline core with 8,9-dimethoxy substituents, a thione group at position 5, and a 2-methylbenzodiazole ethyl chain at position 2.
Properties
IUPAC Name |
8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-12-22-14-6-4-5-7-16(14)26(12)9-8-19-24-20-13-10-17(28-2)18(29-3)11-15(13)23-21(30)27(20)25-19/h4-7,10-11H,8-9H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDTWXGEEHWBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NC4=C5C=C(C(=CC5=NC(=S)N4N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multiple steps. The process begins with the preparation of the benzimidazole derivative, which is then coupled with a triazoloquinazoline precursor. The key steps include:
Formation of Benzimidazole Derivative: This involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form 2-methylbenzimidazole.
Coupling Reaction: The 2-methylbenzimidazole is then reacted with a suitable alkylating agent to introduce the ethyl group, forming 2-[2-(2-methylbenzimidazol-1-yl)ethyl]benzimidazole.
Formation of Triazoloquinazoline Core: The final step involves the cyclization of the intermediate with a triazoloquinazoline precursor under specific conditions, such as heating in the presence of a base, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline derivatives with various oxidation states.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Compounds with substituted methoxy groups, leading to diverse functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism of action likely involves the modulation of specific cellular pathways that regulate apoptosis and cell proliferation.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways has been explored, suggesting potential use in treating inflammatory diseases.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in:
- Reactions to Form New Compounds : The thione group can participate in nucleophilic substitutions and other reactions to create derivatives with enhanced properties.
- Studying Reaction Mechanisms : Its unique structure allows researchers to study various reaction mechanisms in organic synthesis.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Development of Conductive Materials : Its electronic properties can be harnessed to create conductive polymers or materials with specific electronic characteristics.
- Fluorescent Materials : The methoxy groups may contribute to fluorescence, making it useful in developing sensors or imaging agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B (2024) | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; further optimization led to enhanced activity. |
| Study C (2024) | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, suggesting potential for treating autoimmune diseases. |
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, resulting in antiproliferative or antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
- Its molecular weight (276.31 g/mol) is lower than the target compound, which likely exceeds 400 g/mol due to the benzodiazole extension .
- 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyltriazoloquinazoline (CAS 860650-27-7) :
Substitution at position 5 with a (3-methoxybenzyl)sulfanyl group instead of thione may influence solubility and redox activity. Such modifications are critical in optimizing pharmacokinetic properties .
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
| Compound | Substituents at Position 2 | Position 5 Modification | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2-(2-Methylbenzodiazol-1-yl)ethyl | Thione | ~420 (estimated) |
| CAS 860610-66-8 | Methyl | Thione | 276.31 |
| CAS 860650-27-7 | Methyl | (3-Methoxybenzyl)sulfanyl | 403.44 (calculated) |
Benzimidazole and Triazole Hybrids
Compounds such as 9a–e () incorporate benzodiazole and triazole motifs but differ in core structure (thiazole-triazole vs. triazoloquinazoline). For example:
- 9c : Features a 4-bromophenyl-thiazol-5-yl acetamide tail. Docking studies suggest enhanced binding to enzyme active sites compared to simpler analogues, possibly due to halogen interactions .
- Triazolo[1,5-a]benzimidazole derivatives (): These lack the quinazoline core but share methylthio and acetone substituents. Their synthesis via chloroacetone and potassium carbonate highlights scalable routes for nitrogen-rich heterocycles .
Key Differences :
- The ethyl-linked benzodiazole group in the target compound could enhance hydrophobic interactions compared to the phenoxymethyl linker in 9a–e .
Thiadiazole and Thiazole Derivatives
- Thiadiazoles 9a–g (): Synthesized via hydrazonoyl chloride reactions, these compounds exhibit diverse aryl substituents. Their bioactivity often correlates with electron-withdrawing groups (e.g., bromine in 9c), which may stabilize charge-transfer interactions .
- Thiazolidinones (): Derivatives like 9-(4-hydroxyphenyl)-6,6-dimethyltetrahydrotriazoloquinazolinone are synthesized using deep eutectic solvents, achieving high yields (85–92%) under mild conditions. This method could be adapted for the target compound’s benzodiazole moiety .
Crystallographic and Computational Insights
- Structural Determination : SHELX software (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of similar compounds, enabling precise bond-length and angle analysis . For the target compound, such tools could elucidate conformational stability, particularly in the benzodiazole-ethyl chain.
- Docking Studies : Compounds like 9c and 9g () show distinct binding poses in enzyme active sites, suggesting that the target compound’s dimethoxy groups may participate in hydrogen bonding, while the benzodiazole moiety engages in π-π stacking .
Biological Activity
The compound 8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (CAS Number: 902594-75-6) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 581.7 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity. The presence of methoxy groups and a thione functional group is particularly noteworthy as these may influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Topoisomerase Inhibition : Some studies suggest that related compounds act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA strand breaks and cytotoxicity in cancer cells .
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival .
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| K562 (Leukemia) | 10.0 | Topoisomerase II inhibition | |
| MCF-7 (Breast Cancer) | 8.5 | Induction of apoptosis | |
| A549 (Lung Cancer) | 12.0 | DNA intercalation |
These findings highlight the compound's effectiveness across various cancer types.
Case Studies
Case Study 1: K562 Cell Line
In a study involving K562 cells, the compound demonstrated significant cytotoxicity with an IC50 value of 10 µM. The mechanism was attributed to its ability to stabilize the topoisomerase II-DNA complex, leading to increased DNA damage and cell death .
Case Study 2: MCF-7 Cell Line
Another investigation focused on MCF-7 breast cancer cells showed that the compound induced apoptosis through the activation of caspase pathways. The IC50 was determined to be 8.5 µM, indicating potent anticancer activity .
Q & A
Q. Critical Parameters :
- Solvent choice : Propanol-2 improves solubility, while acetic acid accelerates cyclization.
- Catalyst : Acidic conditions (H₂SO₄ or HCl) enhance reaction rates.
- Purification : Recrystallization from methanol or DMF/ethanol mixtures (1:1) optimizes purity .
Table 1 : Representative Synthesis Data for Analogous Triazoloquinazolines
| Compound | Yield (%) | M.p. (°C) | Purity (HPLC) | Key Solvent System |
|---|---|---|---|---|
| 5-Cyclopentyl-2-(4-fluorophenyl) analog | 39.5 | 196–198 | >98% | Propanol-2 + HCl |
| 5-Isobutyl-2-(3-fluorophenyl) analog | 40.9 | 129–131 | 97% | Glacial acetic acid |
How can computational methods optimize the design of novel analogs?
Advanced
Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searching to predict feasible synthetic routes and stability. For example:
- Reaction Design : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for core modifications .
- Molecular Docking : Screen analogs against target proteins (e.g., kinases) to prioritize substituents with high binding affinity .
Case Study : ICReDD’s workflow combines computation-guided synthesis with experimental validation, reducing trial-and-error cycles by 60% .
What spectroscopic techniques confirm structural integrity?
Q. Basic
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and benzodiazolyl protons (δ 7.1–8.1 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., m/z = 321 [M+1] for cyclopentyl analogs) .
- IR : Confirm thione (C=S stretch at ~1200 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) groups .
How can contradictions between in vitro and in vivo biological data be resolved?
Q. Advanced
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Formulation Optimization : Encapsulate the compound in liposomes to enhance bioavailability if poor solubility is observed in vivo .
- Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic modeling to align in vitro IC₅₀ values with effective plasma concentrations .
What structural analogs exhibit modified pharmacological profiles?
Basic
Table 2 : Key Analogs and Activity Trends
| Substituent Modifications | Biological Activity Change |
|---|---|
| Replacement of thione with morpholine | Reduced cytotoxicity, improved solubility |
| Addition of fluorophenyl groups | Enhanced kinase inhibition (IC₅₀ ↓ 40%) |
What strategies resolve crystallographic disorder in the triazoloquinazoline core?
Q. Advanced
- SHELXL Refinement : Apply twin refinement and anisotropic displacement parameters to model disordered regions .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .
How are solvent systems optimized for purification?
Q. Basic
- Recrystallization : Use methanol for high-melting analogs (>150°C) or DMF/ethanol (1:1) for polar derivatives .
- Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates .
How does the benzodiazolyl substituent’s electronic configuration affect bioactivity?
Q. Advanced
- DFT Calculations : The electron-donating methyl group on benzodiazolyl enhances π-π stacking with aromatic residues in target enzymes .
- SAR Studies : Replace methyl with electron-withdrawing groups (e.g., -CF₃) to modulate binding kinetics .
What protocols assess compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
